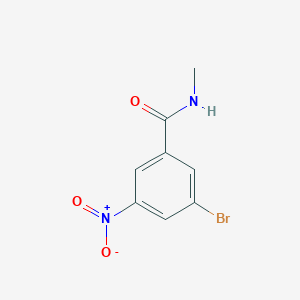

3-Bromo-N-methyl-5-nitrobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry

Benzamide derivatives are of paramount importance in the fields of organic and medicinal chemistry due to their diverse biological activities and their utility as synthetic intermediates. The amide bond is a fundamental component of peptides and proteins, making benzamide structures biocompatible and capable of interacting with biological targets. In medicinal chemistry, substituted benzamides have been successfully developed into drugs for treating a range of conditions. The versatility of the benzamide scaffold allows for fine-tuning of a compound's steric and electronic properties through the introduction of different substituents on the aromatic ring and the amide nitrogen. This adaptability makes them a favored scaffold in the development of multi-target directed ligands, which are of growing interest in addressing complex diseases. nih.gov

Historical Context of Halogenated and Nitrated Aromatic Compounds in Synthetic Chemistry

The introduction of halogen and nitro groups onto aromatic rings has a rich history in synthetic chemistry, dating back to the 19th century. These functional groups are instrumental in directing the course of electrophilic aromatic substitution reactions, a fundamental process in organic synthesis. ncert.nic.incbseacademic.nic.in The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution and directs incoming groups to the meta position. ncert.nic.incbseacademic.nic.in Halogens, while also deactivating, are ortho-, para-directing. This directing influence is a key principle in the strategic synthesis of complex substituted aromatic compounds. ncert.nic.incbseacademic.nic.in

Historically, nitration has been a critical step in the production of explosives, dyes, and pharmaceuticals. nih.gov Similarly, halogenation has been essential for creating versatile intermediates that can undergo a variety of subsequent transformations, such as cross-coupling reactions. The combination of both halogen and nitro groups on a single aromatic scaffold, as seen in 3-Bromo-N-methyl-5-nitrobenzamide, creates a highly functionalized and reactive molecule with significant potential in synthetic chemistry.

Overview of Research Trajectories for this compound

Current research involving this compound primarily revolves around its utility as a versatile building block in the synthesis of more complex molecules. Its trifunctional nature—a bromine atom, a nitro group, and an N-methylbenzamide moiety—offers multiple reaction sites for chemical modification. This allows for the strategic construction of diverse molecular architectures.

Chemical and Physical Properties of this compound

The compound this compound is a solid at room temperature with the chemical formula C8H7BrN2O3. nih.govsigmaaldrich.com Its molecular weight is approximately 259.06 g/mol . nih.gov

| Property | Value | Source |

| Molecular Formula | C8H7BrN2O3 | nih.gov |

| Molecular Weight | 259.06 g/mol | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| CAS Number | 90050-52-5 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChI Key | HDFRUPQKYIBRNL-UHFFFAOYSA-N | nih.gov |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a suitable precursor, such as methyl 3-bromo-5-nitrobenzoate, with methylamine (B109427). chemicalbook.com This amidation reaction is a standard method for forming amide bonds. The reaction can be carried out in a solvent like tetrahydrofuran (B95107), often in the presence of a base. chemicalbook.com

Another potential synthetic pathway starts from 3-bromo-5-nitrobenzoic acid. tcichemicals.com This acid can be activated, for example, by converting it to its acid chloride, and then reacted with methylamine to yield the desired N-methylbenzamide.

Research Applications and Utility

The primary research application of this compound is as a chemical intermediate in the synthesis of more complex molecules. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 3-position of the benzamide ring. The nitro group at the 5-position can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings. This makes the compound a valuable precursor for creating libraries of compounds for screening in drug discovery and materials science.

For example, the structural motif of a substituted benzamide is found in numerous biologically active compounds. The ability to systematically modify the structure of this compound allows researchers to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFRUPQKYIBRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623914 | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-52-5 | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo N Methyl 5 Nitrobenzamide

Precursor Synthesis Strategies for 3-Bromo-5-nitrobenzoic Acid

The primary precursor for the target compound is 3-Bromo-5-nitrobenzoic acid. nbinno.com Its synthesis is critical and typically involves the sequential introduction of nitro and bromo groups onto a benzoic acid backbone. The order of these additions is crucial for achieving the desired 1,3,5-substitution pattern.

Electrophilic Bromination of Nitrobenzoic Acid Derivatives

A common and effective strategy for synthesizing 3-Bromo-5-nitrobenzoic acid involves the electrophilic bromination of a nitrobenzoic acid derivative. nbinno.comstudy.com This approach typically begins with the nitration of benzoic acid. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. wikipedia.org Therefore, the nitration of benzoic acid preferentially yields 3-nitrobenzoic acid. wikipedia.org

Once 3-nitrobenzoic acid is obtained, the next step is bromination. Both the existing carboxylic acid and nitro groups are meta-directing, which guides the incoming bromine atom to the C-5 position, resulting in the desired 3-Bromo-5-nitrobenzoic acid. study.com A specific protocol for this transformation involves heating 3-nitrobenzoic acid with N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. researchgate.net

A study detailed the following experimental conditions for this bromination step:

| Reactant | Reagent | Solvent/Catalyst | Temperature | Time | Product |

| 3-Nitrobenzoic acid | N-bromosuccinimide (NBS) | Conc. H₂SO₄ | 80°C | 2 h | 3-Bromo-5-nitrobenzoic acid |

| Data derived from a reported laboratory procedure. researchgate.net |

This method highlights a controlled approach to achieving the specific isomer required for the subsequent amidation step.

Sequential Nitration and Bromination Approaches

An alternative synthetic route could involve reversing the sequence of reactions: bromination first, followed by nitration. This would begin with the synthesis of 3-bromobenzoic acid. However, the directing effects of the substituents in 3-bromobenzoic acid present a significant challenge for obtaining the desired product. askfilo.com

In this case, the carboxylic acid group remains a meta-director, while the bromine atom is an ortho-, para-director. askfilo.com When 3-bromobenzoic acid undergoes nitration, the incoming nitro group is directed to positions relative to both existing substituents. The bromine atom directs the nitro group to the 4- and 6-positions, while the carboxylic acid directs it to the 5-position. The outcome of this reaction is typically a mixture of products, with 4-bromo-3-nitrobenzoic acid often being a major product, rather than the desired 3-bromo-5-nitrobenzoic acid. askfilo.com This issue of regioselectivity makes the nitration of 3-bromobenzoic acid a less efficient pathway for the synthesis of the specific 3,5-disubstituted precursor. askfilo.com Therefore, the strategy of nitrating benzoic acid first, followed by bromination, is the preferred method for controlling the substitution pattern to yield 3-Bromo-5-nitrobenzoic acid.

Amidation Pathways for N-Methylbenzamide Formation

The final step in the synthesis of 3-Bromo-N-methyl-5-nitrobenzamide is the formation of the amide bond. This involves the reaction of the carboxylic acid group of 3-Bromo-5-nitrobenzoic acid with a source of methylamine (B109427). chemicalbook.comyoutube.com This conversion is a type of condensation reaction where water is eliminated. youtube.com

Direct Amidation of 3-Bromo-5-nitrobenzoic Acid with Methylamine Sources

Direct amidation involves activating the carboxyl group of 3-Bromo-5-nitrobenzoic acid to make it more susceptible to nucleophilic attack by methylamine. researchgate.net This activation is necessary because carboxylic acids are generally not reactive enough to undergo direct reaction with amines without significant heat, which can lead to side reactions. youtube.com

A widely used and effective method for activating the carboxylic acid is to convert it into a more reactive acyl chloride. researchgate.net Thionyl chloride (SOCl₂) is a common reagent for this purpose. semanticscholar.orgresearchgate.net The reaction mechanism involves the carboxylic acid first reacting with thionyl chloride to form a highly reactive 3-bromo-5-nitrobenzoyl chloride intermediate. researchgate.net This intermediate is then readily attacked by methylamine to form the desired N-methylbenzamide product. researchgate.net This one-pot synthesis method is a standard procedure for preparing secondary and tertiary amides from carboxylic acids. dntb.gov.ua

Activation: 3-Bromo-5-nitrobenzoic acid + SOCl₂ → 3-Bromo-5-nitrobenzoyl chloride

Amidation: 3-Bromo-5-nitrobenzoyl chloride + CH₃NH₂ → this compound

This protocol is valued for its efficiency and applicability to a wide range of amines. semanticscholar.org

In line with the principles of green chemistry, solvent-free reaction conditions have been developed for the thionyl chloride-mediated amidation of 3-Bromo-5-nitrobenzoic acid. researchgate.netsemanticscholar.org Performing the reaction without a solvent can offer several advantages, including reduced environmental impact, lower costs, and sometimes, improved reaction rates and yields. researchgate.net

Research has demonstrated that the coupling reaction between 3-bromo-5-nitrobenzoic acid and various amines using thionyl chloride can be successfully carried out under solvent-free conditions. semanticscholar.orgresearchgate.net One study compared the yield and reaction time for the synthesis of a benzamide (B126) derivative in different solvents versus a solvent-free environment. The results showed a significant improvement in the absence of a solvent. researchgate.net

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 5 | 80 |

| 2 | Tetrahydrofuran (B95107) (THF) | 5 | 82 |

| 3 | Acetonitrile (B52724) (ACN) | 5 | 78 |

| 4 | 1,4-Dioxane | 5 | 75 |

| 5 | Solvent-Free | 2 | 94 |

| Data adapted from a study on thionyl chloride induced amidation. researchgate.net |

The data indicates that the solvent-free condition not only provided the highest yield (94%) but also dramatically reduced the reaction time to just 2 hours. researchgate.net This method is described as flexible, economical, and environmentally friendly, making it highly valuable for both industrial and laboratory-scale synthesis. researchgate.netsemanticscholar.org

Alternative Amidation Reagents and Catalyst Systems

The synthesis of this compound typically involves the formation of an amide bond between a 3-bromo-5-nitrobenzoic acid derivative and methylamine. While traditional methods may rely on converting the carboxylic acid to a more reactive species like an acyl chloride, a variety of alternative reagents and catalysts offer milder conditions, improved yields, and enhanced safety profiles.

One documented method involves the reaction of Methyl 3-bromo-5-nitrobenzoate with a methylamine solution in methanol (B129727), using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a tetrahydrofuran (THF) solvent. This approach yields the desired product with high purity and a yield of 94.6% after stirring overnight at room temperature. chemicalbook.com

Beyond this specific example, the broader field of amide synthesis provides numerous alternative reagents that could be adapted for this transformation. These are often categorized as coupling reagents, which activate the carboxylic acid group to facilitate nucleophilic attack by the amine.

Common Classes of Alternative Amidation Reagents:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. bachem.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. EDC is particularly advantageous due to the water-solubility of its urea byproduct, simplifying purification. bachem.com

Phosphonium Reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) and Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP®) are highly effective, especially for challenging couplings, including those involving N-methylated amino acids. bachem.compeptide.com

Aminium/Uronium Reagents: Reagents like HBTU, TBTU, and HATU are known for high coupling rates and minimal side reactions. bachem.compeptide.com COMU, an Oxyma Pure-based reagent, offers a safer alternative to potentially explosive HOBt-containing reagents like HBTU, with comparable or even superior efficiency. bachem.com

Transition-Metal-Free Systems: Recent advancements have led to protocols using reagents like lithium bis(trimethylsilyl)amide (LiHMDS) for transamidation and amidation of esters at room temperature, offering a mild and environmentally friendly option. nih.govbohrium.com

Catalyst systems can also be employed to drive the reaction. Palladium complexes, for instance, have been successfully used in the amidation of bromo-containing heterocycles, suggesting their potential applicability in the synthesis of this compound. researchgate.net

| Reagent Class | Examples | Key Advantages | Considerations |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Cost-effective, widely used. | Byproduct removal can be challenging (DCC). |

| Phosphonium Salts | PyBOP®, PyBrOP® | High reactivity, effective for hindered substrates. | Higher cost. |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Fast reaction rates, low racemization. peptide.com | Potential for side reactions if used in excess. bachem.com |

| Transition-Metal-Free | LiHMDS | Mild conditions, environmentally benign. nih.govbohrium.com | Requires stringent anhydrous conditions. |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful control of reaction parameters. The primary factors influencing the outcome are temperature and the stoichiometric ratios of the reactants and catalysts.

Temperature Control in Synthetic Protocols

Temperature is a critical parameter in amidation reactions, influencing both the reaction rate and the formation of byproducts. For the synthesis of this compound from its methyl ester and methylamine, the reaction proceeds efficiently at room temperature (20°C), yielding a highly pure product. chemicalbook.com Operating at ambient temperature is advantageous as it minimizes energy consumption and reduces the likelihood of side reactions, such as decomposition of the nitro-aromatic system or other thermally induced degradations.

In general amidation kinetics, higher temperatures can increase the reaction rate. However, this can also lead to an increase in impurities. acs.org For reversible amidation reactions, temperature can also affect the reaction equilibrium. acs.org Therefore, the optimal temperature is a balance between achieving a practical reaction rate and maintaining high selectivity and purity of the final product. For many modern coupling reagents, reactions are often run at or below room temperature to preserve sensitive functional groups and minimize side reactions like racemization in chiral compounds.

Stoichiometric Ratio Optimization

The molar ratios of the starting materials (3-bromo-5-nitrobenzoic acid or its ester), the amine (methylamine), and any coupling agents or catalysts are fundamental to the success of the synthesis. An optimized stoichiometric ratio ensures the complete conversion of the limiting reagent, minimizes waste, and simplifies purification.

In transition-metal-free amidation protocols, it is common to use a slight excess of the amine (e.g., 1.5 to 2.0 equivalents) and the activating base (e.g., 3.0 equivalents of LiHMDS) to drive the reaction to completion. nih.gov Similarly, in palladium-catalyzed reactions, ratios of 1 equivalent of the aryl bromide to 1.2 equivalents of the amine and 1.4 equivalents of a base like sodium tert-butoxide are often employed. researchgate.net

The goal of optimization is to use the minimum necessary excess of any reagent to achieve the desired outcome, as large excesses can complicate downstream processing and increase costs. The ideal ratios are typically determined empirically through a series of small-scale experiments, systematically varying the amount of each component and analyzing the resulting yield and purity.

| Parameter | Objective | General Approach |

|---|---|---|

| Temperature | Maximize reaction rate while minimizing byproduct formation. | Start at room temperature; adjust based on reaction progress and purity profile. |

| Stoichiometry | Ensure complete conversion of the limiting reactant and minimize waste. | Systematically vary the molar ratios of reactants and catalysts. |

Industrial Production Methodologies and Scalability Considerations

Translating a laboratory-scale synthesis of this compound to an industrial production process involves addressing several key challenges related to safety, cost, efficiency, and environmental impact. researchgate.netacs.org

Reagent Selection and Cost: On a large scale, the cost and availability of reagents are paramount. While highly efficient coupling reagents like HATU or PyBOP are excellent for laboratory synthesis, their high cost may be prohibitive for industrial production. bachem.com Therefore, processes often favor more economical options, such as converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, or using cost-effective coupling agents like EDC. The choice of solvent is also critical, with a preference for those that are less hazardous, easily recoverable, and have a low environmental impact. researchgate.net

Process Safety and Heat Management: Amidation reactions can be exothermic. On a large scale, the heat generated must be effectively managed to prevent thermal runaways and ensure consistent product quality. This requires reactors with efficient cooling systems and careful control over the rate of reagent addition.

Efficiency and Throughput: To maximize productivity, industrial processes aim for high concentrations, short reaction times, and simple workup and purification procedures. This may involve moving from traditional batch reactors to continuous flow systems, which can offer better control over reaction parameters, improved safety, and higher throughput.

Waste Management and Sustainability: A significant consideration in industrial synthesis is the atom economy of the reaction and the amount of waste generated. researchgate.net Processes that minimize byproducts and allow for the recycling of solvents and catalysts are highly desirable. The development of "green" amidation protocols that use non-toxic reagents and solvents is an active area of research with significant implications for industrial-scale synthesis. researchgate.net

The commercial availability of this compound from various suppliers suggests that scalable and economically viable manufacturing processes have been successfully developed. sigmaaldrich.comsynquestlabs.com

Reaction Mechanisms and Reactivity Profiles of 3 Bromo N Methyl 5 Nitrobenzamide

Mechanistic Investigations of Amidation Reactions

The formation of 3-Bromo-N-methyl-5-nitrobenzamide typically proceeds via a nucleophilic acyl substitution reaction, where an amine attacks a carboxylic acid derivative. A common laboratory synthesis involves the reaction of methyl 3-bromo-5-nitrobenzoate with methylamine (B109427). chemicalbook.com In this process, the methylamine acts as the nucleophile, attacking the carbonyl carbon of the ester and ultimately displacing the methoxy (B1213986) group.

The mechanism of this amidation, like other nucleophilic acyl substitutions, proceeds through a key tetrahedral intermediate. byjus.commasterorganicchemistry.com If one were to start with the more reactive 3-bromo-5-nitrobenzoyl chloride, the reaction with methylamine would be significantly faster but would follow the same fundamental pathway.

Mechanism Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The pi electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The electron pair from the oxygen atom re-forms the carbonyl double bond, and the chloride ion—an excellent leaving group—is expelled. youtube.com

Deprotonation: The resulting protonated amide is then deprotonated, often by another molecule of methylamine acting as a base, to yield the final product, this compound, and methylammonium (B1206745) chloride.

The formation of this transient tetrahedral intermediate is the rate-determining step and is characteristic of all nucleophilic acyl substitution reactions. libretexts.org

The reactivity of the carbonyl group is governed by the principle of electronegativity and the resulting partial charge distribution. The oxygen atom, being more electronegative than carbon, polarizes the carbon-oxygen double bond, creating a significant partial positive charge (δ+) on the carbonyl carbon. This makes the carbon an electrophilic center, susceptible to attack by nucleophiles like methylamine.

The presence of the strongly electron-withdrawing nitro (-NO₂) and bromo (-Br) groups on the benzene (B151609) ring further enhances the electrophilicity of the carbonyl carbon. Through their inductive and resonance effects, they pull electron density away from the ring and, by extension, from the carbonyl group. This intensifies the partial positive charge on the carbonyl carbon, making it even more reactive towards nucleophilic attack compared to an unsubstituted benzamide (B126) derivative.

Electrophilic Aromatic Substitution Reactivity of the Benzamide Ring

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. msu.edu The rate and position of this attack are heavily influenced by the substituents already present on the ring.

The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation is a cumulative effect of all three substituents.

Nitro Group (-NO₂): This is one of the most powerful deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (-I) and a strong resonance effect (-R). It directs incoming electrophiles to the meta position. lumenlearning.com

N-methylamido Group (-CONHCH₃): This group is generally considered a moderate activator and an ortho, para-director because the nitrogen lone pair can be donated into the ring via resonance. However, in the context of the other two powerful deactivators, its activating effect is significantly diminished.

The combined effect is a heavily electron-deficient aromatic ring that is highly resistant to further electrophilic attack. Any substitution would require harsh reaction conditions. The directing effects of the groups would steer a potential electrophile to the C4 and C6 positions, which are ortho to the bromo group and meta to the nitro group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strong Deactivation | Meta |

| -Br | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivation | Ortho, Para |

| -CONHCH₃ | Withdrawing (-I) | Donating (+R) | Moderate Activation | Ortho, Para |

Nucleophilic Acyl Substitution at the Amide Carbonyl Center

Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. youtube.com This low reactivity is attributed to the significant resonance stabilization between the nitrogen's lone pair of electrons and the carbonyl group. This resonance gives the carbon-nitrogen bond a partial double-bond character, making the amide bond stronger and the N-methylamino group a poor leaving group.

Consequently, reactions such as the hydrolysis of this compound back to 3-bromo-5-nitrobenzoic acid require forcing conditions, such as prolonged heating with a strong acid or base. The mechanism under these conditions still involves the formation of a tetrahedral intermediate, but the energy barrier to reach it is high. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group is readily reducible, and this transformation is one of the most important reactions for aromatic nitro compounds. wikipedia.org The reduction of the nitro group in this compound yields 3-amino-5-bromo-N-methylbenzamide, a valuable synthetic intermediate.

The reduction process is understood to proceed stepwise through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before reaching the final amine (-NH₂). unimi.it A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org This method is used in the synthesis of related compounds. google.com

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), or sodium hydrosulfite (Na₂S₂O₄) can also be used, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.org

| Reducing Agent | Typical Conditions | Notes |

| H₂ / Pd/C | Hydrogen gas pressure, solvent (e.g., Methanol (B129727), Ethyl Acetate) | Clean, high yield, but can also reduce other groups like alkenes. google.com |

| Fe / HCl | Heat | A classic, inexpensive industrial method (Béchamp reduction). unimi.it |

| SnCl₂ / HCl | Room temperature or gentle heat | A common laboratory method. wikipedia.org |

| Zn / NH₄Cl | Aqueous solution | Can sometimes be used to selectively reduce the nitro group to a hydroxylamine. wikipedia.orglibretexts.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent. wikipedia.org |

Oxidation Reactions

The oxidation of this compound is a challenging transformation due to the presence of two strongly electron-withdrawing groups, the bromine atom and the nitro group, on the aromatic ring. These groups deactivate the ring towards electrophilic attack, which is a common mechanism for many aromatic oxidation reactions.

Direct oxidation of the benzene ring would require harsh reaction conditions and powerful oxidizing agents, which would likely lead to degradation of the molecule rather than selective oxidation. The amide and methyl groups are also susceptible to oxidation under such conditions.

In contrast, if the molecule contained an activating group, such as a hydroxyl or an amino group, oxidation of the aromatic ring would be more feasible. For instance, related compounds like 3-Bromo-4-hydroxy-5-nitrobenzoic acid can be oxidized at the hydroxyl group to form quinones. However, this compound lacks such an activating group.

It is important to note that under certain conditions, the N-methyl group could potentially be a site for oxidation, although this would likely require specific reagents to achieve selectivity over the other functional groups present in the molecule.

Table 1: Inferred Reactivity of this compound towards Oxidation

| Oxidizing Agent Category | Expected Reactivity | Probable Products |

| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Low to negligible reactivity of the aromatic ring. Potential for degradation of the entire molecule under harsh conditions. | Complex mixture of degradation products. |

| Mild Oxidizing Agents | Unlikely to react with the deactivated aromatic ring. | No reaction. |

Reactivity and Functionalization of the Amide Bond

The amide bond in this compound is a key site for functionalization, offering pathways to modify the molecule's structure and properties. The reactivity of this bond is influenced by the electronic effects of the substituted benzene ring.

Hydrolysis of the Amide Bond:

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. In the case of this compound, hydrolysis would yield 3-bromo-5-nitrobenzoic acid and methylamine.

Studies on the hydrolysis of N-methyl-N-nitrobenzamides have shown that the reaction mechanism can vary with the acidity of the medium. commonorganicchemistry.comcdnsciencepub.comlibretexts.org In moderately acidic solutions, a neutral water-catalyzed hydrolysis mechanism is observed. libretexts.org In more concentrated acidic solutions, the mechanism can shift to an A-1 type, involving the formation of a benzoyl cation intermediate. commonorganicchemistry.comcdnsciencepub.com The electron-withdrawing nitro and bromo substituents on the aromatic ring would likely influence the rate of hydrolysis.

Reduction of the Amide Bond:

The amide bond in this compound can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction would convert the N-methylbenzamide moiety into a benzylamine (B48309) derivative, specifically yielding 1-(3-bromo-5-nitrophenyl)-N-methylmethanamine. This transformation is a valuable method for the synthesis of amines from amides. libretexts.org

Reduction of the Nitro Group:

A significant aspect of the reactivity of this compound is the reduction of the nitro group. This transformation is generally more facile than the oxidation of the deactivated aromatic ring and can be achieved with a variety of reducing agents. organic-chemistry.orgwikipedia.org The reduction of the nitro group can lead to the formation of an amino group, yielding 3-amino-5-bromo-N-methylbenzamide.

Common reagents for the reduction of aromatic nitro groups include:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com

Metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid. commonorganicchemistry.com

Other reducing agents like sodium hydrosulfite or tin(II) chloride. commonorganicchemistry.com

The choice of reducing agent can be crucial for achieving selectivity, especially when other reducible functional groups are present. For instance, catalytic hydrogenation with Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

Table 2: Summary of Functionalization Reactions of the Amide and Nitro Groups

| Reaction Type | Reagents and Conditions | Product |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Bromo-5-nitrobenzoic acid and Methylamine |

| Amide Reduction | 1. LiAlH₄, 2. H₂O | 1-(3-Bromo-5-nitrophenyl)-N-methylmethanamine |

| Nitro Group Reduction | H₂/Pd/C or Fe/HCl or Sn/HCl | 3-Amino-5-bromo-N-methylbenzamide |

Spectroscopic and Analytical Characterization Techniques for 3 Bromo N Methyl 5 Nitrobenzamide

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. For 3-Bromo-N-methyl-5-nitrobenzamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.

The aromatic region of the spectrum would likely display signals for the three protons on the benzene (B151609) ring. The substitution pattern (bromo at C3, nitro at C5, and the N-methylcarbamoyl group at C1) dictates the chemical shifts and coupling patterns of these protons. The proton at C2 would likely appear as a triplet, coupling with the protons at C4 and C6. The protons at C4 and C6 would each appear as a triplet, coupling with the proton at C2 and each other. The electron-withdrawing nature of the nitro and bromo groups would shift these aromatic protons downfield. The N-methyl group would present as a singlet in the upfield region of the spectrum, and the amide proton would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.0 - 8.2 | t |

| H-4 | 7.8 - 8.0 | t |

| H-6 | 8.2 - 8.4 | t |

| N-H | 6.5 - 7.5 | br s |

| N-CH₃ | 2.8 - 3.0 | s |

Note: This is a predicted data table based on known chemical shift values and coupling patterns for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms and to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic). In the ¹³C NMR spectrum of this compound, one would expect to see signals for the eight distinct carbon atoms.

The carbonyl carbon of the amide group would appear at the most downfield position. The six aromatic carbons would have characteristic chemical shifts influenced by the attached substituents. The carbon atoms bearing the bromo (C3) and nitro (C5) groups would be significantly affected, as would the carbon attached to the amide group (C1). The N-methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C1 | 135 - 140 |

| C2 | 125 - 130 |

| C3 | 120 - 125 |

| C4 | 130 - 135 |

| C5 | 145 - 150 |

| C6 | 120 - 125 |

| N-CH₃ | 25 - 30 |

Note: This is a predicted data table based on known chemical shift values for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₈H₇BrN₂O₃), the molecular weight is 259.06 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the N-methyl group. For this specific molecule, the loss of the nitro group (NO₂) or the bromine atom could also be observed.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (for ⁷⁹Br) |

| [M]⁺ | 258 |

| [M-CH₃]⁺ | 243 |

| [M-NO₂]⁺ | 212 |

| [M-Br]⁺ | 179 |

| [C₇H₄NO₂]⁺ | 150 |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, N-O, and C-Br functional groups.

The N-H stretch of the secondary amide would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretch of the amide (Amide I band) would be a strong, sharp absorption around 1650 cm⁻¹. The N-O stretching vibrations of the nitro group are also very characteristic, with two strong bands appearing around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). The C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-O Asymmetric Stretch | 1500 - 1560 |

| N-O Symmetric Stretch | 1330 - 1370 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | 500 - 700 |

Note: This is a predicted data table based on characteristic IR absorption frequencies for the respective functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is crucial for assessing the purity of a synthesized batch and for monitoring the progress of its synthesis reaction.

Ultraviolet-Visible Spectroscopy (UV-Vis) in Photodegradation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for studying compounds with chromophores, such as the nitroaromatic system present in this compound. The UV-Vis spectrum would show one or more absorption maxima (λ_max) corresponding to electronic transitions within the molecule.

In the context of environmental science and materials science, UV-Vis spectroscopy is a key tool for monitoring the photodegradation of organic pollutants. While specific photodegradation studies on this compound have not been reported, the general principles can be applied. The degradation of the compound under UV irradiation, often in the presence of a photocatalyst like TiO₂, can be followed by recording the decrease in the absorbance at its λ_max over time. This allows for the calculation of degradation kinetics and the assessment of the efficiency of the photodegradation process. Studies on similar nitroaromatic compounds have shown that this is a viable approach to understanding their environmental fate. mdpi.com

Advanced Chromatographic and Spectroscopic Coupling Techniques for this compound

The comprehensive characterization and quantification of this compound in various matrices necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the specificity of spectroscopic detection, are indispensable for obtaining detailed structural and quantitative information. These integrated systems provide a robust platform for the analysis of complex mixtures, enabling the unambiguous identification and quantification of target analytes.

The primary advanced hyphenated techniques applicable to the analysis of this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR). Each of these techniques offers unique advantages for the detailed characterization of this substituted benzamide (B126).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique that combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of polar, semi-volatile, and thermally labile compounds like this compound, which may not be amenable to GC analysis without derivatization.

Methodology and Findings

In a typical LC-MS analysis, this compound would be separated on a reversed-phase column (e.g., C18) using a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.

While specific experimental data for this compound is not extensively published, typical chromatographic conditions and expected mass spectrometric data can be extrapolated from the analysis of similar aromatic nitro compounds and benzamide derivatives. rsc.orgsigmaaldrich.com For instance, the retention time would be influenced by the specific column, mobile phase composition, and gradient program used.

Table 1: Representative LC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or Orbitrap |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Expected [M+H]⁺ | m/z 260.97 (for ⁷⁹Br) and 262.97 (for ⁸¹Br) |

| Expected [M-H]⁻ | m/z 258.96 (for ⁷⁹Br) and 260.96 (for ⁸¹Br) |

The mass spectrometer would provide crucial information on the molecular weight and fragmentation pattern of the compound. Due to the presence of a bromine atom, the mass spectrum would exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Fragment Structure/Loss |

| 260.97 / 262.97 | 230.94 / 232.94 | Loss of N-methyl group (-CH₃NH) |

| 260.97 / 262.97 | 213.94 / 215.94 | Loss of nitro group (-NO₂) |

| 260.97 / 262.97 | 182.93 / 184.93 | Loss of N-methylcarboxamide group (-CONHCH₃) |

| 260.97 / 262.97 | 155.94 | Brominated benzene ring fragment |

Tandem mass spectrometry (LC-MS/MS) would provide even greater specificity and structural information through collision-induced dissociation (CID) of the precursor ion, aiding in the unequivocal identification of the compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. However, derivatization can be employed to increase its volatility and thermal stability. For instance, reduction of the nitro group to an amine followed by acylation could produce a more suitable derivative for GC-MS analysis. rsc.org

Methodology and Findings

For the analysis of a derivatized analogue, a non-polar capillary column would be used for separation. The mass spectrometer would then detect the characteristic fragments of the derivatized molecule.

Table 3: Hypothetical GC-MS Parameters for a Derivatized Analog of this compound

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold) |

| Mass Spectrometer | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Transfer Line Temp | 280 °C |

The fragmentation pattern in EI-MS would be more extensive than in ESI-MS and would be crucial for structural confirmation of the derivatized analyte.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR)

LC-NMR represents a powerful tool for the unambiguous structure elucidation of compounds within complex mixtures. This technique physically couples an HPLC system with an NMR spectrometer. Following chromatographic separation, the eluent flows through a specialized NMR flow cell where NMR spectra of the separated components can be acquired.

Methodology and Findings

For the analysis of this compound, a reversed-phase HPLC separation would be performed, ideally using deuterated solvents in the mobile phase to avoid strong solvent signals in the NMR spectrum. However, modern solvent suppression techniques can also effectively mitigate signals from non-deuterated solvents.

The acquired ¹H NMR spectrum would provide detailed information about the chemical environment of the protons in the molecule. Based on the structure of this compound and data from similar compounds like methyl 3-nitrobenzoate and 3-nitrobenzoic acid, the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.com

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | ~8.4 - 8.8 | m | - |

| N-H | ~8.5 (broad) | s | - |

| N-CH₃ | ~3.0 | d | ~4.5 |

The aromatic protons would likely appear as complex multiplets in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups. The N-H proton of the amide would likely be a broad singlet, and the N-methyl protons would appear as a doublet due to coupling with the N-H proton.

LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes to acquire more detailed 2D NMR data (e.g., COSY, HSQC, HMBC) for complete structural assignment, which is particularly valuable for the analysis of unknown impurities or degradation products.

Advanced Applications of 3 Bromo N Methyl 5 Nitrobenzamide in Organic Synthesis and Medicinal Chemistry

Utilization as a Crucial Building Block in Complex Molecule Synthesis

The presence of three distinct functional groups on the aromatic ring of 3-Bromo-N-methyl-5-nitrobenzamide makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. The bromine atom serves as a handle for cross-coupling reactions, the nitro group can be readily transformed into other functionalities, and the amide group can participate in various condensation and cyclization reactions.

Strategies for Further Functionalization through Substitution Reactions

The bromine atom at the 3-position is particularly amenable to a variety of substitution reactions, allowing for the introduction of diverse molecular fragments. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base can yield a biaryl compound. This strategy is instrumental in the synthesis of complex scaffolds found in many biologically active molecules. The reaction is tolerant of a wide range of functional groups, making it a robust method for diversification.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. This is a crucial transformation in medicinal chemistry, as the resulting arylamine moiety is a common feature in many drug molecules. The reaction of this compound with various primary or secondary amines provides access to a library of N-aryl benzamide (B126) derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. While the bromine atom is not in the most activated position (ortho or para to the nitro group), under forcing conditions or with highly reactive nucleophiles, it can be displaced. This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl benzamide derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, RS⁻) | Substituted benzamide derivatives |

Integration into Novel Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles and quinazolinones.

Benzimidazole (B57391) Synthesis: A common strategy involves the reduction of the nitro group to an amine, followed by cyclization. For example, reduction of the nitro group in this compound to an amino group yields 3-bromo-5-amino-N-methylbenzamide. This diamino-analogue can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system. The bromine atom can be retained for further functionalization or can be involved in subsequent intramolecular cyclization reactions.

Quinazolinone Synthesis: Quinazolinones are another important class of heterocyclic compounds with diverse biological activities. The synthesis of quinazolinone derivatives can be achieved by reacting the amino-anthranilamide derivative (obtained after nitro reduction and amination at the bromo position) with a one-carbon synthon like formic acid or its derivatives.

Role as a Reagent in Organic Transformations

While primarily utilized as a building block, the inherent reactivity of this compound can also be harnessed for it to act as a reagent in specific organic transformations. For instance, the nitro group can act as an oxidant in certain reactions. Furthermore, in multicomponent reactions, this compound can provide one of the key components, directing the assembly of complex products in a single step.

Precursor in Drug Development and Discovery Programs

The structural motifs accessible from this compound are prevalent in a variety of therapeutic agents. The related compound, 3-bromo-5-nitrobenzoic acid, has been utilized as a building block for the synthesis of pharmaceutical intermediates with potential applications in treating diseases like tuberculosis and cancer nbinno.com. Derivatives of 3-bromo-5-nitrobenzamide have been investigated for their antimicrobial activity smolecule.com. The ability to readily diversify the structure through the functional handles present in this compound makes it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery campaigns.

For example, the synthesis of novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer has been reported starting from 4-bromo-2-nitrobenzoic acid, a positional isomer of the parent acid of the title compound tandfonline.com. This highlights the utility of bromo-nitro substituted benzoic acid derivatives as precursors for targeted cancer therapies.

Catalyst-Free and Environmentally Conscious Synthetic Methodologies Facilitated by the Compound

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. The inherent reactivity of this compound can, in certain cases, facilitate reactions without the need for a metal catalyst.

For instance, nucleophilic aromatic substitution reactions on highly activated aromatic rings can sometimes proceed under thermal conditions without a catalyst. While the activation in this compound is moderate, the use of highly reactive nucleophiles or microwave irradiation can promote catalyst-free substitutions. A study on the synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines using thionyl chloride under solvent-free conditions highlights a move towards more environmentally friendly protocols researchgate.net. This method avoids the use of transition metal catalysts and organic solvents, reducing the environmental impact of the synthesis researchgate.net.

Investigation of Biological Activities and Molecular Interactions of 3 Bromo N Methyl 5 Nitrobenzamide

Exploration of Interactions with Biological Macromolecules

There is currently no publicly available research detailing the interactions of 3-Bromo-N-methyl-5-nitrobenzamide with biological macromolecules. Studies investigating its potential binding to proteins, nucleic acids, or other significant cellular components have not been found in scientific literature.

Modulatory Effects on Specific Cellular Processes

Information regarding the modulatory effects of this compound on specific cellular processes is not available. Research into its influence on cell cycle progression, proliferation, differentiation, or other cellular functions has not been published.

Enzyme Inhibition Studies and Mechanistic Insights

No enzyme inhibition studies or mechanistic insights for this compound are present in the accessible scientific literature. It is unknown whether this compound targets any specific enzymes or the nature of any potential inhibitory action.

Receptor Modulation and Effects on Signal Transduction Pathways

There is no available data on the modulation of any receptors by this compound or its subsequent effects on signal transduction pathways.

Apoptosis Induction Mechanisms in Cellular Systems

Specific studies on the apoptosis-inducing mechanisms of this compound in any cellular system have not been identified. While research exists on the pro-apoptotic effects of other N-substituted benzamides, such as declopramide (B1670142) (3CPA), these findings cannot be directly extrapolated to this compound without specific experimental validation. researchgate.net

Mitochondrial Pathway Involvement in Apoptosis

Given the lack of research on apoptosis induction by this compound, there is consequently no information regarding the involvement of the mitochondrial pathway in any such potential process.

Cytotoxicity Studies in Diverse Cell Lines

No specific cytotoxicity data for this compound in any cell line has been found in the public domain. Therefore, no data tables can be generated to illustrate its cytotoxic profile.

Structure-Activity Relationships: Influence of Halogen and Nitro Groups on Biological Efficacy

The biological activity of a molecule is intrinsically linked to its chemical structure. In the case of this compound, the presence and specific placement of the bromo, nitro, and N-methyl groups on the benzamide (B126) core are expected to significantly influence its interactions with biological targets. While direct experimental data on the biological efficacy of this compound is limited in the public domain, the structure-activity relationships (SAR) can be inferred from studies on analogous substituted benzamides and nitroaromatic compounds.

The nitro group (NO₂) is a strong electron-withdrawing group, a characteristic that can profoundly affect a molecule's pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com Its presence can enhance interactions with biological targets and is a common feature in a variety of bioactive compounds, including those with antimicrobial and antineoplastic activities. nih.govresearchgate.net The bioreduction of the nitro group can lead to the formation of reactive intermediates that may be responsible for the compound's biological effects. scielo.br For instance, some nitro-substituted benzamide derivatives have demonstrated anti-inflammatory activity by inhibiting nitric oxide (NO) production. nih.govresearchgate.net Molecular docking studies on these compounds have suggested that the number and orientation of nitro groups are crucial for efficient binding to enzymes like inducible nitric oxide synthase (iNOS). nih.gov

The halogen atom (bromine) also plays a critical role in modulating biological activity. Halogens can increase the lipophilicity of a compound, potentially enhancing its ability to cross cell membranes. The substitution of a bromine atom at the C-5 position of a benzamide core has been shown to be tolerated in some series of compounds developed as inhibitors of Mycobacterium tuberculosis. acs.org In other contexts, such as in certain pyrrolomycins, the presence of halogens like bromine is associated with both enhanced antimicrobial activity and potential toxicity. nih.gov

The combination of a halogen and a nitro group on the benzamide scaffold can lead to a synergistic effect on biological activity. For example, mono-halogenated nitro-compounds have exhibited anti-staphylococcal activity. nih.gov The relative positions of these substituents are also critical. In the case of this compound, the meta-positioning of the bromo and nitro groups relative to the amide functionality will dictate the electronic distribution within the aromatic ring and, consequently, its binding characteristics with specific receptors or enzymes.

The N-methyl group on the amide nitrogen can also influence the molecule's properties. Compared to a primary amide, a secondary amide like the N-methyl derivative can exhibit different potency and pharmacokinetic profiles. acs.org This substitution can affect the molecule's ability to act as a hydrogen bond donor, which can be a critical factor in its interaction with biological targets.

Table 1: Influence of Key Functional Groups on Biological Activity

| Functional Group | General Influence on Biological Efficacy |

| **Nitro Group (NO₂) ** | Strong electron-withdrawing properties; can enhance binding to biological targets; bioreduction can lead to reactive intermediates with antimicrobial or cytotoxic effects. nih.govscielo.br |

| Halogen (Bromine) | Increases lipophilicity, potentially improving cell membrane permeability; can contribute to both enhanced efficacy and toxicity. nih.govacs.org |

| N-methyl Group | Modifies hydrogen bonding capacity and steric profile compared to a primary amide, influencing potency and pharmacokinetics. acs.org |

Potential as a Pharmacologically Active Scaffold

The benzamide core is a well-established scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents with diverse activities, including antipsychotic, anti-inflammatory, and antimicrobial effects. acs.orgnih.govnanobioletters.com The versatility of the benzamide structure allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile.

Given the known bioactivities associated with its constituent parts, this compound represents a potential starting point for the development of new pharmacologically active agents. The nitroaromatic moiety, in particular, is a key pharmacophore in many drugs with anti-infective properties. nih.gov Nitro-containing compounds have been investigated for their efficacy against a range of pathogens, and the nitro group is often crucial for their mechanism of action. nih.govresearchgate.net

Furthermore, substituted benzamides have been extensively explored as central nervous system agents. For instance, various benzamide derivatives have been synthesized and evaluated as potential antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. acs.orgnih.gov The specific substitution pattern on the aromatic ring is a key determinant of receptor affinity and selectivity.

The presence of both a bromo and a nitro group suggests that this compound could be explored for activities where electron-deficient aromatic rings are favorable for binding. This could include, but is not limited to, inhibitors of enzymes with electron-rich active sites or compounds that intercalate with DNA.

Table 2: Potential Pharmacological Applications of the this compound Scaffold

| Potential Therapeutic Area | Rationale based on Structural Features |

| Antimicrobial Agents | The nitroaromatic group is a known pharmacophore in antimicrobial drugs. nih.govnih.gov |

| Anti-inflammatory Agents | Nitro-substituted benzamides have shown potential as inhibitors of inflammatory mediators like nitric oxide. nih.govresearchgate.net |

| Anticancer Agents | Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs for cancer therapy. |

| Central Nervous System (CNS) Agents | The benzamide scaffold is a common feature in antipsychotic and other CNS-active drugs. acs.orgnih.gov |

It is important to emphasize that while the structural components of this compound suggest potential for biological activity, comprehensive in vitro and in vivo studies are necessary to validate these hypotheses and to fully characterize its pharmacological profile.

Theoretical and Computational Studies of 3 Bromo N Methyl 5 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are currently no published quantum chemical calculations detailing the electronic structure and reactivity of 3-Bromo-N-methyl-5-nitrobenzamide. Such studies, often employing Density Functional Theory (DFT), would provide valuable insights into the molecule's stability, reactivity, and the distribution of electrons. Key parameters that could be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting chemical reactivity, and the generation of a molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies are available for this compound. This type of computational analysis is crucial for drug discovery and development, as it predicts how a molecule (ligand) might bind to a biological target, such as a protein or enzyme. The simulations would reveal potential binding affinities, specific interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-target complex over time. Without these studies, the potential biological targets and mechanism of action of this compound remain purely speculative.

Conformational Analysis and Energy Landscape Mapping

A conformational analysis and energy landscape mapping for this compound have not been reported. Due to the presence of rotatable bonds, the molecule can exist in various three-dimensional arrangements (conformers). A conformational analysis would identify the most stable conformers and the energy required to interconvert between them, which is essential for understanding its structural preferences and how it might interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

This compound is not included in any publicly available Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The absence of this compound in such models means its potential activity, based on its structural features, has not been computationally predicted in relation to a broader set of molecules.

Spectroscopic Property Simulations and Experimental Validation

There are no published studies that simulate the spectroscopic properties (e.g., IR, NMR, UV-Vis) of this compound and compare them with experimental data. Theoretical simulations of spectra are a powerful tool for interpreting experimental results and confirming the structure of a compound. The lack of this data indicates that a detailed, computationally-backed spectroscopic characterization has not been performed or made public.

Research on Derivatives and Analogues of 3 Bromo N Methyl 5 Nitrobenzamide

Synthesis of Substituted N-Alkyl and N,N-Dialkyl Benzamide (B126) Analogues

The synthesis of N-substituted benzamide derivatives is a common strategy to create a library of analogues for further study. A general and effective method involves the reaction of an activated carboxylic acid, such as a benzoyl chloride, with a selected primary or secondary amine. This reaction forms the characteristic amide bond.

In a typical synthetic route for analogues, a substituted benzoic acid is converted to its more reactive acid chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzoyl chloride is then reacted with the appropriate N-alkyl or N,N-dialkyl amine to yield the desired benzamide analogue. Studies on similar structures, such as N-substituted benzamide derivatives designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), utilize such synthetic strategies. researchgate.net For instance, a series of N-substituted benzamides were synthesized and characterized using methods like IR, MS, ¹H NMR, and ¹³C NMR to confirm their structures. researchgate.net

Table 1: Examples of N-Substituents in Benzamide Analogue Synthesis

| Entry | Amine Reactant | Resulting N-Substitution |

|---|---|---|

| 1 | Methylamine (B109427) | N-methyl |

| 2 | Ethylamine | N-ethyl |

| 3 | Propylamine | N-propyl |

| 4 | Dimethylamine | N,N-dimethyl |

| 5 | Diethylamine | N,N-diethyl |

| 6 | Piperidine | N-piperidinyl |

This table illustrates common variations in the N-substituent of benzamide analogues.

The nature of the substituent on the amide nitrogen can significantly influence the molecule's biological interactions. The N-H group in a secondary amide, like 3-Bromo-N-methyl-5-nitrobenzamide, can act as a hydrogen bond donor. drugdesign.org Replacing the hydrogen with another alkyl group to form a tertiary amide (an N,N-dialkyl analogue) removes this hydrogen bond donating capability. drugdesign.org This change can be critical if hydrogen bonding to a biological target, such as an enzyme or receptor, is essential for activity.

In studies of analogous N-substituted benzamide derivatives, variations in the N-substituent led to different levels of anti-proliferative activity against various cancer cell lines. researchgate.net For example, molecular docking simulations of some benzamide analogues with histone deacetylases (HDACs) revealed interactions through hydrogen bonds and hydrophobic interactions. researchgate.net The specific nature and size of the N-substituent can alter the binding affinity and orientation of the molecule within the target's active site, thereby modulating its biological effect. researchgate.net

Lipophilicity, often quantified by the partition coefficient (LogP), is a crucial physicochemical property that affects a molecule's solubility, absorption, and ability to cross biological membranes. The parent compound, this compound, has a calculated XLogP3-AA value of 1.7, indicating moderate lipophilicity. nih.gov

Varying the length and structure of the N-alkyl chain is a direct way to modulate lipophilicity. Generally, increasing the length of an alkyl chain increases lipophilicity. However, this has complex consequences; while higher lipophilicity can enhance membrane permeability, it may also lead to decreased aqueous solubility, which is also necessary for bioavailability. nih.gov The relationship between these properties is not always linear. For instance, studies on benzimidazole (B57391) derivatives showed that a quadratic regression model best described the relationship between giardicidal activity and either aqueous solubility or lipophilicity. nih.gov

The efficiency with which a compound achieves membrane permeability at a given lipophilicity can be assessed using metrics like Lipophilic Permeability Efficiency (LPE). nih.gov Experimental evaluation of membrane permeability for a series of analogues is often conducted using in vitro models, such as the Caco-2 cell monolayer assay, which simulates the human intestinal barrier. nih.gov

Table 2: Conceptual Relationship between N-Alkyl Chain Length and Physicochemical Properties

| N-Alkyl Substituent | Relative Alkyl Chain Length | Expected Lipophilicity (LogP) | Expected Membrane Permeability | Expected Aqueous Solubility |

|---|---|---|---|---|

| -CH₃ | Short | Moderate | Moderate | Moderate |

| -CH₂CH₃ | Medium | Higher | Potentially Higher | Potentially Lower |

| -CH₂CH₂CH₃ | Long | High | May Plateau or Decrease | Lower |

This table presents a generalized trend. Actual values depend on the specific molecular context.

Modifications of Aromatic Ring Substituents

The aromatic ring of this compound is substituted with a bromine atom and a nitro group. Both of these substituents are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution reactions. msu.edu This means that any further electrophilic substitution, such as nitration or halogenation, would be directed to the positions meta to both existing groups (C2, C4, C6), although the ring is significantly deactivated towards such reactions, often requiring harsh conditions. msu.edu

Other synthetic transformations can fundamentally alter the ring's properties:

Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group can make the ring susceptible to nucleophilic aromatic substitution, potentially allowing for the replacement of the bromine atom by a suitable nucleophile. msu.edu

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using reagents like tin or iron in acidic media, or through catalytic hydrogenation. msu.edu This conversion is significant because the resulting amino group is a powerful activating and ortho, para-directing group, completely changing the reactivity and substitution pattern of the aromatic ring for subsequent reactions. msu.edulibretexts.org

Buchwald-Hartwig Amination: In more advanced synthetic schemes, a bromo-substituent can be converted to an amino or substituted amino group via palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of complex aniline (B41778) derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the specific structural features of a molecule with its biological or chemical activity. drugdesign.org By synthesizing and testing a series of related analogues, researchers can identify which parts of the molecule are essential for its function.

For benzamide analogues, SAR studies would systematically explore the impact of modifications at three key positions:

The N-substituent: As discussed in 8.1.1, varying the alkyl group on the amide nitrogen can probe for necessary hydrogen bonding interactions and explore steric and hydrophobic pockets in a biological target. researchgate.netdrugdesign.org

The Aromatic Ring Substituents: Changing the nature, number, and position of substituents on the benzene (B151609) ring allows for the fine-tuning of electronic properties and steric profile. For example, in a study of benzamide-based HDAC inhibitors, the presence and position of specific groups on the aromatic "cap" were critical for inhibitory activity. researchgate.net

The Amide Linker: The core benzamide structure itself can be modified, though this is less common than substitutions on the N-alkyl or aromatic ring portions.

A hypothetical SAR study on analogues of this compound might reveal that the nitro group is essential for a particular biological activity due to its electron-withdrawing nature or its ability to act as a hydrogen bond acceptor. Conversely, replacing the bromine with a different halogen or a small alkyl group could reveal the importance of size and lipophilicity at that position.

Table 3: Example SAR Findings from Benzamide Analogues (Based on Antitumor Study researchgate.net)

| Analogue Modification | Observation | Implication for SAR |

|---|---|---|

| Variation of N-substituent | Certain heterocyclic N-substituents showed higher activity. | The "cap" group significantly influences binding affinity. |

| Modification of linker | Changes in the linker connecting the benzamide to another moiety altered IC₅₀ values. | Linker length and flexibility are important for optimal target engagement. |

This table summarizes findings from a study on analogous benzamide structures to illustrate the principles of SAR.

Comparative Analysis of Reactivity Profiles among Analogues

The reactivity of this compound analogues is highly dependent on their specific substitutions.

Reactivity at the Amide: The parent N-methyl secondary amide has an acidic proton on the nitrogen. This proton can be removed by a base, and it can participate in hydrogen bonding. An N,N-dialkyl tertiary amide analogue lacks this acidic proton, making it unreactive towards bases in the same way and unable to act as a hydrogen bond donor. This can significantly alter its solubility and intermolecular interactions.

Reactivity of the Aromatic Ring: The reactivity of the aromatic ring towards electrophiles is dictated by its substituents.